molecular formula C16H15ClN2O2S B11329928 5-(4-chlorophenyl)-3-(3-methoxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-(3-methoxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11329928
M. Wt: 334.8 g/mol
InChI Key: SWXWDJCOBQMSJO-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-3-(3-METHOXYPROPYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-3-(3-METHOXYPROPYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorophenyl derivative and a methoxypropyl group, the reaction proceeds through nucleophilic substitution and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-3-(3-METHOXYPROPYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-(4-CHLOROPHENYL)-3-(3-METHOXYPROPYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-3-(3-METHOXYPROPYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-CHLOROMETHYL-5-FLUORO-PYRIMIDIN-4-OL
  • 5-FLUORO-6-FLUOROMETHYL-PYRIMIDIN-4-OL
  • 5-(2-HYDROXY-ETHYL)-6-METHYL-PYRIMIDIN-4-OL

Uniqueness

5-(4-CHLOROPHENYL)-3-(3-METHOXYPROPYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both a thieno and pyrimidine ring system. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(3-methoxypropyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15ClN2O2S/c1-21-8-2-7-19-10-18-15-14(16(19)20)13(9-22-15)11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3

InChI Key

SWXWDJCOBQMSJO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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